molecular formula C20H18ClFN4O2S B11267406 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

Cat. No.: B11267406
M. Wt: 432.9 g/mol
InChI Key: LPGJDGNAQXBBIT-UHFFFAOYSA-N
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Description

4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group and a phenylpyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine typically involves multiple steps. One common route starts with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with piperazine to form the intermediate 4-(3-chloro-4-fluorobenzenesulfonyl)piperazine. This intermediate is further reacted with 6-phenylpyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrophobic interactions and hydrogen bonding between the compound and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(3-Chloro-4-fluorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C20H18ClFN4O2S

Molecular Weight

432.9 g/mol

IUPAC Name

4-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C20H18ClFN4O2S/c21-17-12-16(6-7-18(17)22)29(27,28)26-10-8-25(9-11-26)20-13-19(23-14-24-20)15-4-2-1-3-5-15/h1-7,12-14H,8-11H2

InChI Key

LPGJDGNAQXBBIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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